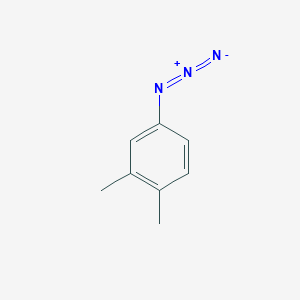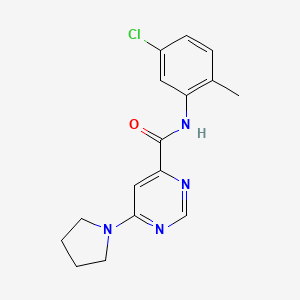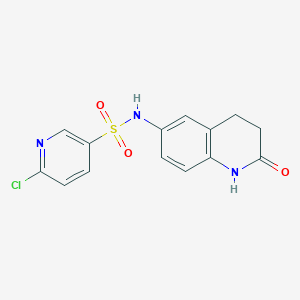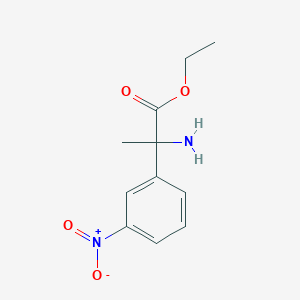
3,4-Dimethylphenyl azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis methods for 3,4-Dimethylphenyl azide were not found, organic azides can be generated from alkenes in situ and selectively undergo rearrangement to corresponding amines in a cascade fashion via amino-dealkenylation reaction . Additionally, azides can be used as nucleophiles in S_N2 reactions .Molecular Structure Analysis
The molecular structure of azides, including this compound, is characterized by three nitrogen atoms in a row . The azide ion is the conjugate base of hydrazoic acid, HN3 . Despite being only weakly basic, N3 is an extremely good nucleophile .Chemical Reactions Analysis
Azides, including this compound, are known to be highly reactive. They can undergo a variety of reactions, including intramolecular amination via acid-catalyzed rearrangement . This reaction proceeds via a concerted transition state with nitrogen elimination and alkyl/aryl migration occurring at the same time .科学的研究の応用
Coordination Compounds and Antimicrobial Activity
- Coordination Compounds Formation : 3,4-Dimethylphenyl azide derivatives, such as thiosemicarbazones, are involved in forming coordination compounds with metals like copper. These compounds exhibit a polynuclear structure and are used to study the selective antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli (Gulea et al., 2012).
Luminescence Sensing
- Luminescence Sensing of Benzaldehyde Derivatives : Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, incorporating 3,4-dimethylphenyl units, are synthesized for luminescence sensing. They exhibit sensitivity to benzaldehyde-based derivatives, demonstrating potential as fluorescence sensors (Shi et al., 2015).
Chemical Synthesis
- Preparation of Alkyl Azides : A method for efficiently preparing alkyl azides from alkanols, using a one-pot procedure with phosphate activation, utilizes compounds related to this compound (Yu, Liu, & Hu, 2000).
- Catalytic Nitrene Coupling : Iron bis(alkoxide) complex reactions with various aryl azides, including this compound, result in catalytic nitrene coupling. This process is important for the formation of azoarenes, a class of organic compounds (Bellow et al., 2015).
Photolysis Studies
- Low-Temperature Matrix Studies : Research on the photolysis of this compound in low-temperature matrices contributes to the understanding of molecular rearrangements and formation of isocyanates (Dunkin, Donnelly, & Lockhart, 1985).
Photochemistry
- Detection of Dehydroazepine : The photochemistry of aryl azides, including 4-(dimethylamido)phenyl azide, at room temperature in fluid solutions has been studied. This research is pivotal in the detection and characterization of intermediates like dehydroazepine (Shields et al., 1987).
Crystal Structure Analysis
- X-Ray Crystal Structure Study : Investigations involving azidoiodinanes derivatives of benziodoxole, which include this compound, have provided insights into crystal structures and geometrical properties of such compounds (Zhdankin et al., 1996).
Catalysis
- Catalyst for Click Reactions : Copper(I) 1,2,3-triazol-5-ylidene complexes, derived from reactions involving this compound, have been used as efficient catalysts for click reactions, a popular synthetic method in organic chemistry (Nakamura et al., 2011).
Supramolecular Assemblies
- Crystal Engineering of Supramolecular Assemblies : Research on the supramolecular assemblies involving compounds such as 1,2,4,5-benzenetetracarboxylic acid and aza donor molecules has implications for the study of this compound and its derivatives (Arora & Pedireddi, 2003).
作用機序
The mechanism of action for the reactions involving azides, such as 3,4-Dimethylphenyl azide, involves a concerted transition state with nitrogen elimination and alkyl/aryl migration . This reaction follows the Curtin-Hammett scenario as the energy gap required for conformer interconversion is substantially lower than the activation barrier of either transition state .
Safety and Hazards
Azides, including 3,4-Dimethylphenyl azide, can be potentially explosive and shock sensitive under certain conditions . Therefore, they require precaution during preparation, storage, handling, and disposal . Safety Data Sheets (SDS) should be reviewed to identify the specific hazards and necessary precautions when working with particular azide compounds .
将来の方向性
Azides, including 3,4-Dimethylphenyl azide, have been increasingly attractive for their potential antimicrobial properties . They also serve as “masked” amines, making them useful in various types of synthetic conversions . Future research may focus on exploring these properties further and developing new synthesis methods and applications for azides.
特性
IUPAC Name |
4-azido-1,2-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-3-4-8(10-11-9)5-7(6)2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGBEJGOTXYPGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=[N+]=[N-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]azepane](/img/structure/B2661846.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2661849.png)

![(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B2661852.png)

![2-(4-fluorophenyl)-N-[2-(isobutylsulfonyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2661856.png)
methanone](/img/structure/B2661857.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2661858.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2661860.png)



![N-[(5-methylbenzotriazol-1-yl)methyl]-N-octyloctan-1-amine](/img/structure/B2661867.png)

